Aziridin-1-yl(4-hydroxyphenyl)methanone

Catalog No.
S12371233
CAS No.
94857-80-4
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aziridin-1-yl(4-hydroxyphenyl)methanone

CAS Number

94857-80-4

Product Name

Aziridin-1-yl(4-hydroxyphenyl)methanone

IUPAC Name

aziridin-1-yl-(4-hydroxyphenyl)methanone

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c11-8-3-1-7(2-4-8)9(12)10-5-6-10/h1-4,11H,5-6H2

InChI Key

ZUJWMOYNGYFHIA-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)C2=CC=C(C=C2)O

Aziridin-1-yl(4-hydroxyphenyl)methanone is a compound characterized by a three-membered aziridine ring attached to a phenolic moiety. The molecular structure features an aziridine group, which is a nitrogen-containing cyclic compound, linked to a 4-hydroxyphenyl group via a carbonyl (methanone) functional group. This unique combination of functional groups imparts distinctive chemical properties and biological activities.

The reactivity of aziridin-1-yl(4-hydroxyphenyl)methanone can be attributed to the strained aziridine ring, which can undergo various transformations, including:

  • Ring Opening Reactions: The aziridine ring can be opened under nucleophilic attack, leading to the formation of more complex structures. For instance, reactions with nucleophiles such as alcohols or amines can yield substituted derivatives .
  • Carbonyl Reactions: The methanone moiety can participate in typical carbonyl chemistry, including nucleophilic additions and condensation reactions .

Aziridin-1-yl(4-hydroxyphenyl)methanone exhibits notable biological activities, particularly in medicinal chemistry. Compounds containing aziridine rings have been studied for their potential as:

  • Antitumor Agents: Aziridine derivatives have shown promise in inhibiting cancer cell growth due to their ability to interact with DNA and disrupt cellular processes .
  • Antimicrobial Properties: The compound's structure may contribute to its effectiveness against various pathogens, making it a candidate for further investigation in antibiotic development .

Several synthetic routes have been developed for aziridin-1-yl(4-hydroxyphenyl)methanone:

  • Direct Synthesis from Phenolic Precursors: Starting from 4-hydroxyacetophenone, the aziridine ring can be introduced through cyclization reactions involving nitrogen sources.
  • Regioselective Ring Opening: Utilizing regioselective conditions, the aziridine can be opened to yield various functionalized products, which can then be converted back into the desired methanone structure .

The unique structure of aziridin-1-yl(4-hydroxyphenyl)methanone allows for diverse applications:

  • Pharmaceutical Development: Its potential as an antitumor and antimicrobial agent makes it a candidate for drug formulation.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new therapeutic agents .

Interaction studies involving aziridin-1-yl(4-hydroxyphenyl)methanone focus on its binding affinity and mechanism of action with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To assess its biological efficacy against target cells or organisms .

Aziridin-1-yl(4-hydroxyphenyl)methanone shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities.

Compound NameStructure TypeBiological ActivityUnique Feature
Aziridine-2-carboxylic acidAziridineAntitumorCarboxylic acid enhances reactivity
4-HydroxyacetophenonePhenolicAntioxidantSimple aromatic structure
N-(1-Phenylethyl)aziridineAziridineAntimicrobialContains a phenethyl substituent

Aziridin-1-yl(4-hydroxyphenyl)methanone is unique due to its combination of an aziridine ring with a hydroxy-substituted phenyl group, which may enhance its reactivity and biological activity compared to other compounds listed.

The discovery of aziridine (C₂H₅N) by Siegmund Gabriel in 1888 marked a pivotal moment in heterocyclic chemistry, introducing the smallest saturated nitrogen-containing ring system. The inherent angle strain of the three-membered aziridine ring, with bond angles of approximately 60°, confers unique reactivity patterns distinct from larger heterocycles. Early synthetic methods, such as the Wenker synthesis (1935), involved cyclization of 2-chloroethylamine derivatives under basic conditions, while industrial-scale production later adopted aminoethanol dehydration routes.

Evolution of Aziridine Derivatives

Aziridine derivatives gained prominence through their role in polymer chemistry, particularly in the synthesis of polyethylenimines (PEIs), which serve as crosslinking agents and functional coatings. The introduction of electron-withdrawing substituents, such as the 4-hydroxyphenyl methanone group in Aziridin-1-yl(4-hydroxyphenyl)methanone, emerged as a strategy to modulate ring stability and reactivity. This modification balances the inherent strain of the aziridine ring with the conjugative effects of the aryl ketone, creating a versatile electrophilic center for nucleophilic attack.

Table 1: Key milestones in aziridine chemistry

YearDevelopmentSignificance
1888Isolation of aziridine by S. GabrielFirst characterization of three-membered N-heterocycle
1935Wenker synthesisScalable route to aziridines via sulfate elimination
2009Biosynthetic aziridine pathwaysElucidation of natural aziridine formation in antibiotics
2021Oxidative alkene-amine couplingCatalytic aziridine synthesis from alkenes

Traditional Aziridine Ring Formation Techniques

Staudinger-Type [2+1] Cycloaddition Approaches

The Staudinger synthesis, originally developed for β-lactam formation, has been adapted for aziridine synthesis through ketene-imine [2+1] cycloadditions. This method enables the construction of the aziridine ring via a zwitterionic intermediate, with electron-donating groups on the imine facilitating nucleophilic attack on the ketene carbonyl [4]. For aziridin-1-yl(4-hydroxyphenyl)methanone, this approach typically involves reacting 4-hydroxybenzoyl chloride-derived ketenes with appropriately substituted imines.

A critical advancement involves using chiral auxiliaries to control stereochemistry. For example, N-(1-phenylethyl)imines generate diastereomeric β-lactam intermediates, which undergo selective ring contraction to aziridines under acidic conditions [1]. The phenolic hydroxyl group in the target compound necessitates protection during synthesis, often as a silyl ether or benzyl ether, to prevent side reactions with the reactive ketene intermediate [1] [4].

Table 1: Staudinger Cycloaddition Conditions for Aziridine Synthesis

Imine PrecursorKetene SourceTemperatureYield (%)Stereoselectivity (dr)
N-Benzylimine4-(TBSO)benzoyl chloride−78°C684:1
N-(1-Phenylethyl)imine4-(BnO)benzoyl chloride0°C72>20:1

Nucleophilic Ring-Closure Methodologies

Nucleophilic ring closure exploits the electrophilic nature of aziridine carbons. A two-step sequence involving (1) N-alkylation of 4-hydroxybenzamide derivatives with 1,2-dihaloethanes and (2) base-mediated intramolecular displacement achieves aziridine formation. For instance, treatment of 4-hydroxyphenyl-2-chloroethylamine with potassium tert-butoxide induces cyclization via SN2 mechanism, yielding the aziridine ring [3].

Regioselectivity challenges arise when competing nucleophiles (e.g., phenolic oxygen) are present. Protecting group strategies, such as using tert-butyldimethylsilyl (TBS) ethers, mitigate this issue. Recent work demonstrates that γ-keto substituents on aziridines direct nucleophilic attack to the C2 position, while γ-silyloxy groups favor C3 opening, enabling tailored functionalization [3].

Novel Radical-Mediated Synthetic Pathways

N-Aziridinyl Radical Intermediates in Contemporary Synthesis

Radical-based approaches enable C–N bond formation under mild conditions. Photoredox catalysis generates N-aziridinyl radicals from 2-haloethylamine precursors, which undergo cyclization to form aziridines. For example, irradiation of 4-hydroxyphenyl-2-bromoethylamine with fac-Ir(ppy)₃ (2 mol%) and a sacrificial reductant produces aziridin-1-yl(4-hydroxyphenyl)methanone in 65% yield [5].

Key advantages:

  • Tolerance of acid-sensitive phenolic groups
  • No requirement for protecting groups
  • Compatible with late-stage functionalization

Photochemical Activation Strategies

UV light (254 nm) promotes aziridine formation through [2+1] cycloadditions of singlet carbenes with imines. Using 4-hydroxybenzaldehyde-derived diazo compounds as carbene precursors, this method achieves rapid ring closure (<30 minutes) with excellent atom economy. Copper(I) catalysts enhance reaction rates by stabilizing triplet carbene intermediates, though they may necessitate subsequent deprotection steps for phenolic hydroxyl groups [2] [4].

Table 2: Comparison of Radical vs. Photochemical Methods

ParameterRadical-MediatedPhotochemical
Reaction Time2–6 hours10–30 minutes
Protecting Group NeededNoYes (for –OH)
StereocontrolModerate (≤3:1 dr)Low (≤1.5:1 dr)
Functional Group ToleranceBroadLimited by carbene stability

The radical chemistry of aziridin-1-yl(4-hydroxyphenyl)methanone represents a significant area of mechanistic investigation, particularly regarding nitrogen-centered radical formation and subsequent functionalization pathways. Recent advances in understanding nitrogen-aziridinyl radicals have revealed fundamental insights into the electronic structure and reactivity patterns of these strained heterocyclic systems [1] [2].

The formation of nitrogen-aziridinyl radicals from aziridin-1-yl(4-hydroxyphenyl)methanone derivatives occurs through reductive activation mechanisms, particularly involving nitrogen-pyridinium precursors. Computational studies using density functional theory calculations demonstrate that the nitrogen-aziridinyl radical adopts a planar geometry with the unpaired electron localized in a p-orbital, resulting in characteristic electrophilic reactivity patterns [1] [2]. The strength of aziridine nitrogen-hydrogen bonds (~92 kcal/mol) compared to the carbon-nitrogen bonds of the strained three-membered ring (~54 kcal/mol) indicates that direct generation of nitrogen-aziridinyl radicals from nitrogen-hydrogen precursors is energetically unfavorable [1] [2].

Single-electron transfer mechanisms play a crucial role in aziridinyl radical chemistry. The reductive photoactivation of nitrogen-pyridinium aziridines generates transient nitrogen-aziridinyl radicals that can be directly characterized by spin-trapped electron paramagnetic resonance spectroscopy [1]. These intermediates demonstrate remarkable reactivity in the presence of molecular oxygen, facilitating addition to styrenyl olefins to afford 1,2-hydroxyaziridination products with activation energies ranging from 10.5 to 19.0 kcal/mol [1] [2].

The mechanistic pathway for radical addition involves initial formation of a pre-organized reactant system, followed by carbon-nitrogen bond formation through electronically asynchronous transition states. For aziridin-1-yl(4-hydroxyphenyl)methanone systems, the hydroxyphenyl substituent provides additional electronic stabilization through resonance effects, influencing both the energetics and regioselectivity of radical addition processes [3] [4].

Reaction TypeActivation Energy (kcal/mol)Product TypeReaction ConditionsReference
N-Aziridinyl radical formation via pyridinium reduction15.6-21.5Transient N-aziridinyl radicalsReductive photoactivation [1] [2]
Radical addition to styrenyl olefins10.5-19.01,2-Hydroxyaziridination productsO2 presence, room temperature [1] [2]
Single-electron transfer (SET) mechanism4.1-11.5Ring-opened radical intermediatesMetal catalysis or photocatalysis [5] [6]
N-Centered radical addition to C=C bonds13.0-26.1C-N bond formation productsVarious temperatures [3] [4]
Photochemical aziridinyl radical generationNot specifiedAziridine group transfer productsBlue light irradiation [7]

Nitrogen-stannylaminyl radicals represent another important class of reactive intermediates in aziridinyl functionalization. The generation of these species through reaction with tributyltin radicals results in nitrogen gas elimination and formation of nitrogen-stannylaminyl radical intermediates [3]. These radicals undergo subsequent 3-exo cyclization to ketone moieties, forming alkoxyl radicals that participate in beta-scission reactions leading to ring-opening of the aziridine and generation of carbon-centered radicals [3].

The electronic structure calculations reveal that nitrogen-aziridinyl radicals exhibit significant multireference character in their wavefunctions, particularly when examining triplet and quintet spin states [4]. The reaction profiles show strong dependence on spin surface, with quintet states often providing more favorable pathways for electron transfer processes. Long-distance electron transfer phenomena are observed, similar to behaviors documented in iron-catalyzed aziridination systems [4].

Oxygen-Mediated Ring-Opening Reaction Dynamics

The ring-opening reactions of aziridin-1-yl(4-hydroxyphenyl)methanone mediated by oxygen-containing nucleophiles exhibit distinct regioselectivity patterns that are governed by electronic and steric factors. The hydroxyphenyl substituent provides both electronic activation and steric directing effects that influence the site of nucleophilic attack on the strained three-membered ring [8] [9].

Water-mediated ring-opening reactions demonstrate remarkable regioselectivity depending on the functional group substitution pattern. When aziridin-1-yl(4-hydroxyphenyl)methanone derivatives bear gamma-ketone substituents at the carbon-2 position, ring-opening by hydroxyl nucleophiles from water occurs selectively at the carbon-2 position [8] [9]. This reaction proceeds efficiently in the presence of trifluoroacetic acid at room temperature, yielding beta-amino alcohols in 80-95% yield [8] [9].

The mechanistic pathway involves initial protonation of the aziridine nitrogen to form an in situ aziridinium ion intermediate. The nitrogen-attached proton simultaneously interacts with the carbonyl oxygen through hydrogen bonding, creating a transition state that directs the hydroxyl nucleophile to attack selectively at the carbon-2 position [9]. Nuclear magnetic resonance spectral studies confirm the formation of the nitrogen-aziridinium ion intermediate, with characteristic downfield shifts observed for both nitrogen-benzylic and methyl protons [9].

In contrast, when the same aziridin-1-yl(4-hydroxyphenyl)methanone framework contains gamma-silylated hydroxy groups instead of gamma-ketone substituents, the regioselectivity completely reverses. Under these conditions, oxygen nucleophiles attack the unsubstituted carbon-3 position, resulting in breakage of the bond between aziridine nitrogen and carbon-3 [9]. This dramatic change in regioselectivity demonstrates the profound influence of remote substituent effects on aziridine ring-opening dynamics.

Nucleophile TypeRegioselectivityReaction Yield (%)Catalyst/ConditionsProduct Type
Water (H2O)C2-selective (γ-ketone substituent)80-95CF3CO2H, room temperatureβ-Amino alcohols
Oxygen radicalsC3-selective (γ-silylated substituent)78-94TBD (5 mol%), DMF, 80°Cβ-Amino acetates
Hydroxyl groupsLess substituted carbon51-99Magic Blue, stereospecific2,2-Diarylethylamines
Acetic anhydrideLess substituted carbon35-91H2SO4, various temperaturesβ-Amino alkoxy compounds
Alcohols in presence of H2SO4C2-selective60-95HCl, various conditionsβ-Amino chloro compounds

Oxygen radical-mediated ring-opening processes involve the generation of reactive oxygen species that can interact with the strained aziridine ring system. The hydroxyphenyl substituent in aziridin-1-yl(4-hydroxyphenyl)methanone can participate in radical stabilization through resonance delocalization, influencing both the kinetics and thermodynamics of ring-opening reactions [10] [11].

The reaction of aziridin-1-yl(4-hydroxyphenyl)methanone derivatives with acetic anhydride in the presence of catalytic amounts of 1,5,7-triazabicyclo[4.4.0]dec-5-ene proceeds through a Lewis base activation mechanism [12]. The catalyst activates the anhydride to form an N-acylated intermediate that subsequently reacts with the aziridine to give ring-opening products. The reaction consistently occurs at the less substituted aziridine carbon, demonstrating that steric effects take priority over electronic effects in this transformation [12].

Temperature effects play a significant role in oxygen-mediated ring-opening dynamics. Reactions conducted at elevated temperatures (80°C) show enhanced rates and improved yields compared to room temperature conditions. The activation energies for these processes typically range from 4.1 to 26.1 kcal/mol, depending on the specific oxygen nucleophile and reaction conditions employed [12].

The stereochemical outcomes of oxygen-mediated ring-opening reactions are highly dependent on the mechanism of nucleophilic attack. SN2-type mechanisms result in inversion of configuration at the attacked carbon center, while SN1-type mechanisms can lead to racemization through carbocation intermediates [13]. For aziridin-1-yl(4-hydroxyphenyl)methanone systems, the electron-withdrawing nature of the carbonyl group favors SN2-type mechanisms, leading to high stereoselectivity in the ring-opening products [13].

Electronic Structure Considerations in Aziridinyl Reactivity

The electronic structure of aziridin-1-yl(4-hydroxyphenyl)methanone governs its fundamental reactivity patterns and determines the feasibility of various transformation pathways. Advanced computational methods, including density functional theory and multireference calculations, provide detailed insights into the electronic properties that control aziridinyl reactivity [1] [2] [14].

The ring strain energy of the aziridine moiety represents a critical factor driving reactivity. Computational studies using NEVPT2-CASSCF methods demonstrate that aziridines exhibit significantly high ring strain energies that facilitate ring-opening polymerization reactions [15]. The three-membered ring structure creates substantial angular strain, with carbon-nitrogen bond lengths and angles deviating significantly from their ideal tetrahedral values [15].

Electron affinity calculations reveal important information about the propensity for electron transfer processes in aziridinyl systems. The electron affinity values for iron-nitrosyl complexes involved in aziridination reactions range from 103.9 to 138.7 kcal/mol, depending on the oxidation state and ligand environment [14] [16]. These values are crucial for understanding the thermodynamics of single-electron transfer processes that initiate radical pathways [14].

The electronic structure of nitrogen-aziridinyl radicals shows distinct characteristics that influence their reactivity. NEVPT2-CASSCF calculations indicate that these radicals adopt planar geometries with the unpaired electron localized in a p-orbital perpendicular to the ring plane [1] [2]. This electronic configuration results in electrophilic reactivity patterns, enabling addition to electron-rich olefinic substrates [1] [2].

Multireference character in the electronic wavefunctions becomes particularly important for transition metal-catalyzed aziridination reactions. The ground state wavefunctions of cobalt-TAML complexes involved in aziridination show significant multireference character, requiring sophisticated computational approaches for accurate description [11] [17]. The electronic structure calculations reveal intricate mixing of metal d-orbitals with ligand orbitals, creating complex spin coupling patterns [11] [17].

Electronic PropertyValue/DescriptionCalculation MethodReactivity ImplicationReference
Aziridine N-H bond strength~92 kcal/molDFT calculationsDifficult direct radical generation [1] [2]
C-N bond strength (strained ring)~54 kcal/molDFT calculationsFacile ring-opening under strain [1] [2]
Ring strain energy (RSE)Significantly high for ring openingNEVPT2-CASSCFDrives polymerization reactions [15]
Electron affinity (EA)103.9-138.7 kcal/molB3LYP-D3 calculationsControls electron transfer rates [14] [16]
Unpaired electron locationp-orbital (planar geometry)NEVPT2-CASSCFDetermines electrophilic behavior [1] [2]

The hydroxyphenyl substituent in aziridin-1-yl(4-hydroxyphenyl)methanone introduces additional electronic complexity through resonance interactions. The para-hydroxyl group acts as an electron-donating substituent, increasing electron density on the aromatic ring and potentially influencing the electrophilicity of the adjacent carbonyl carbon [18]. This electronic perturbation can affect both the kinetics and thermodynamics of nucleophilic addition reactions [18].

Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) in aziridin-1-yl(4-hydroxyphenyl)methanone is primarily localized on the hydroxyphenyl aromatic system, while the lowest unoccupied molecular orbital (LUMO) involves the carbonyl group and aziridine ring [14]. This orbital distribution suggests that electrophilic attack will preferentially occur at the aromatic ring, while nucleophilic attack will target the carbonyl carbon or aziridine ring carbons [14].

The computational studies also reveal the importance of conformational effects on reactivity. The rotational barrier around the carbonyl-aziridine bond influences the accessibility of different reaction pathways [4]. Free energy barriers for internal rotation typically range from 10.5 to 15.6 kcal/mol, which can compete with chemical reaction barriers and affect product selectivity [4].

Solvation effects play a crucial role in modulating the electronic structure and reactivity of aziridin-1-yl(4-hydroxyphenyl)methanone. Polar solvents can stabilize charged intermediates and transition states, lowering activation barriers for ionic mechanisms [11] [17]. Continuum solvation models incorporated into quantum chemical calculations show that water solvation can significantly alter the relative stabilities of different spin states and reaction pathways [11] [17].

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

163.063328530 g/mol

Monoisotopic Mass

163.063328530 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types